molecular formula C9H11BrO B2737121 5-Bromo-2-(propan-2-YL)phenol CAS No. 1243373-55-8

5-Bromo-2-(propan-2-YL)phenol

Cat. No.: B2737121
CAS No.: 1243373-55-8
M. Wt: 215.09
InChI Key: CYBXJXANDXGSDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2-(propan-2-yl)phenol can be achieved through various methods. One approach involves bromination of 2-(propan-2-yl)phenol using a brominating agent. The reaction typically occurs at the ortho position, resulting in the formation of the desired product. Metal-catalyzed procedures have been explored for the synthesis of related antidepressant molecules, and similar strategies may apply to this compound .

Scientific Research Applications

Electrochemical and Corrosion Inhibition

5-Bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol and its derivatives have been synthesized and characterized for their potential in inhibiting carbon steel corrosion in acidic media containing chloride. These compounds, including similar brominated phenols, show promising efficiency in corrosion prevention, making them valuable for industrial applications requiring corrosion-resistant materials. The electrochemical behavior and adsorption properties suggest their utility in protecting metals in corrosive environments (El-Lateef et al., 2015).

Synthesis and Crystal Structure Analysis

Brominated phenol derivatives have been synthesized and analyzed for their crystal structures, showcasing their potential in various chemical synthesis applications. These compounds serve as key intermediates in the creation of complex molecules, which could be utilized in pharmaceuticals, agrochemicals, and materials science. Studies like these underline the structural diversity achievable through the manipulation of brominated phenols (Wang et al., 2008).

Environmental Impact and Toxicology

The environmental concentrations and toxicology of bromophenols, including 2,4,6-Tribromophenol, have been extensively reviewed. These compounds are ubiquitous in the environment due to their use in industrial processes and as degradation products of brominated flame retardants. Their persistence in the environment and potential toxicological impacts highlight the need for ongoing research into their behavior, bioaccumulation, and effects on human health and ecosystems (Koch & Sures, 2018).

Organic Synthesis and Chemical Reactions

The utility of bromophenol derivatives in organic synthesis is significant, with applications ranging from the development of novel pharmaceuticals to materials science. For example, the sequential O-H/C-H bond functionalization of phenols initiated by gold(I)-catalyzed cyclization has been reported, offering a novel approach to synthesizing complex organic molecules. Such methodologies exemplify the role of brominated phenols in advancing synthetic chemistry (Speck et al., 2015).

Antimicrobial and Biological Activities

Research into the biological activities of bromophenol derivatives has identified compounds with significant antibacterial and antiurease effects. These findings suggest the potential of brominated phenols in the development of new antimicrobial agents, which could address the growing issue of antibiotic resistance. The exploration of these compounds' bioactivity underscores the importance of bromophenols in medicinal chemistry and drug development (Batool et al., 2014).

Properties

IUPAC Name

5-bromo-2-propan-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBXJXANDXGSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243373-55-8
Record name 5-bromo-2-(propan-2-yl)phenol
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